

Application Notes and Protocols: Blood-Brain Barrier Disruption Assay Using FITC-Dextran

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Compound of Interest

Compound Name:	SC-46944
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Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Disruption of the BBB is a critical event in the pathogenesis of numerous neurological diseases, including stroke, multiple sclerosis, epilepsy, and neurodegenerative disorders.[1][2] It is therefore crucial to have reliable and sensitive methods to assess BBB permeability.

Fluorescein isothiocyanate (FITC)-dextran is a widely used fluorescent tracer for evaluating BBB integrity both in vivo and in vitro.[3][4] FITC-dextran is a polysaccharide available in a range of molecular weights, allowing for the assessment of BBB permeability to molecules of different sizes.[1][3][5] When the BBB is compromised, FITC-dextran extravasates from the blood vessels into the brain parenchyma. The amount of extravasated FITC-dextran can be quantified, providing a measure of BBB disruption.[6]

These application notes provide detailed protocols for assessing BBB disruption using FITC-dextran in both in vivo animal models and in vitro cell culture systems.

Principle of the Assay

The principle of the assay is based on the intravenous or intraperitoneal administration of FITC-dextran (in vivo) or its application to the apical side of a cell monolayer (in vitro). In a healthy state with an intact BBB, the large, hydrophilic FITC-dextran molecules are confined to the vascular compartment or the apical chamber.[7] Following an insult that disrupts the BBB, the tight junctions between endothelial cells are compromised, leading to increased permeability. This allows FITC-dextran to leak into the surrounding brain tissue or the basolateral chamber. The amount of extravasated FITC-dextran is then measured using fluorescence microscopy or fluorometry, providing a quantitative index of BBB permeability.[2][5]

Data Presentation: Quantitative Parameters

The choice of FITC-dextran molecular weight is critical and depends on the specific research question. Smaller dextrans are used to detect subtle openings in the BBB, while larger dextrans indicate more severe disruption.[5][8]



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Experimental Protocols

In Vivo Blood-Brain Barrier Disruption Assay

This protocol is adapted for use in rodents and involves the systemic injection of FITC-dextran followed by tissue analysis.[1][2]

Materials:

- FITC-dextran (select appropriate molecular weight)
- Sterile saline or Phosphate-Buffered Saline (PBS)
- Anesthetic (e.g., Ketamine/Xylazine cocktail)
- Perfusion pump
- 4% Paraformaldehyde (PFA) in PBS
- Sucrose solutions (15% and 30% in PBS)
- Optimal Cutting Temperature (OCT) compound
- Fluorescence microscope or plate reader

Reagent Preparation:

- FITC-Dextran Solution: Dissolve FITC-dextran in sterile saline or PBS to the desired concentration (e.g., 20 mg/mL for 70 kDa FITC-dextran).[7] Protect the solution from light.
- 4% PFA: Prepare fresh from paraformaldehyde powder. Handle under a fume hood.
- Sucrose Solutions: Prepare 15% and 30% (w/v) sucrose in PBS for cryoprotection.

Procedure:

- Animal Preparation: Anesthetize the animal using an approved protocol.
- FITC-Dextran Injection: Inject the FITC-dextran solution intraperitoneally or intravenously (tail vein).[2] A typical circulation time is 15-60 minutes.[2][6]
- Perfusion: After the circulation period, perform transcardial perfusion with cold PBS to remove the tracer from the vascular compartment, followed by perfusion with 4% PFA to fix the tissue.[3]

- Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
- Cryoprotection: Transfer the brain to a 15% sucrose solution until it sinks, then transfer to a 30% sucrose solution until it sinks.
- Freezing and Sectioning: Embed the brain in OCT compound and freeze. Cut cryosections (e.g., 20-30 µm) using a cryostat.
- Imaging and Quantification:
 - Microscopy: Mount the sections on slides and visualize the extravasated FITC-dextran using a fluorescence microscope. Capture images from regions of interest. Quantification can be performed by measuring the fluorescence intensity in the brain parenchyma relative to the vessel lumen.
 - Fluorometry: Homogenize brain tissue in a suitable buffer. Centrifuge to pellet debris and measure the fluorescence of the supernatant using a plate reader. A permeability index can be calculated by normalizing the tissue fluorescence to the serum fluorescence.[2]

In Vitro Blood-Brain Barrier Disruption Assay

This protocol utilizes a transwell system with a monolayer of brain endothelial cells to model the BBB.[4][8]

Materials:

- Brain endothelial cells (e.g., bEnd.3, hCMEC/D3)[12][13]
- Transwell inserts (e.g., 0.4 µm pore size)
- Cell culture medium
- FITC-dextran
- Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
- Fluorescence plate reader

Procedure:

- Cell Seeding: Seed the brain endothelial cells onto the apical side of the transwell inserts coated with an appropriate extracellular matrix protein (e.g., fibronectin, collagen).[13]
- Monolayer Formation: Culture the cells until a confluent monolayer is formed. Barrier integrity can be monitored by measuring Transendothelial Electrical Resistance (TEER).[4]
- Treatment: Treat the cells with the experimental compound (e.g., inflammatory agent, test drug) to induce BBB disruption.
- Permeability Assay:
 - Wash the cells gently with pre-warmed assay buffer.
 - Add FITC-dextran solution (e.g., 1 mg/mL) to the apical (upper) chamber.
 - Add fresh assay buffer to the basolateral (lower) chamber.
 - Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
- Sample Collection and Measurement:
 - Collect samples from the basolateral chamber.
 - Measure the fluorescence intensity of the samples using a plate reader (Excitation/Emission ~490/520 nm).
- Calculation of Permeability Coefficient (Pe): The permeability of the endothelial monolayer can be expressed as a permeability coefficient.

Visualizations



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Caption: Experimental workflows for in vivo and in vitro FITC-dextran BBB disruption assays.



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Caption: Signaling pathways involved in inflammatory-mediated BBB disruption.

Troubleshooting and Considerations

- **Autofluorescence:** Brain tissue can exhibit autofluorescence. It is important to include control animals or wells that have not received FITC-dextran to determine the background fluorescence.[2]

- **Vascular Washout:** In the in vivo assay, incomplete perfusion can leave FITC-dextran within the blood vessels, leading to an overestimation of permeability. Ensure thorough perfusion.
- **Tracer Stability:** Protect FITC-dextran solutions and stained tissues from light to prevent photobleaching.
- **Fixation:** Some studies suggest that certain fixation methods can cause low molecular weight FITC-dextran to be washed out.[14] Immediate freezing of fresh tissue may be necessary for smaller dextrans.[14]
- **TEER Measurement:** For in vitro models, TEER is a good indicator of monolayer confluence and tight junction integrity. Low TEER values may indicate a leaky monolayer, which could affect the permeability results.[4]

Conclusion

The FITC-dextran assay is a robust and versatile method for assessing blood-brain barrier disruption. By selecting the appropriate molecular weight tracer and protocol, researchers can obtain valuable quantitative and qualitative data on BBB permeability in various physiological and pathological conditions. Careful attention to experimental detail and appropriate controls are essential for obtaining reliable and reproducible results.

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